3-Methoxy-2,2-dimethylpropionaldehyde

Descripción general

Descripción

3-Methoxy-2,2-dimethylpropionaldehyde is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is known to be a useful reagent in the preparation of chiral cyanohydrin acetates by enzymic reaction with a cyanide containing compound . This suggests that it may interact with enzymes and other proteins to facilitate chemical reactions.

Biochemical Pathways

It’s possible that it may be involved in the synthesis of chiral cyanohydrin acetates

Result of Action

As a reagent in the preparation of chiral cyanohydrin acetates

Actividad Biológica

3-Methoxy-2,2-dimethylpropionaldehyde, a compound with the chemical formula CHO, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

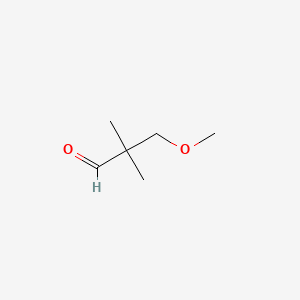

The structure of this compound features a methoxy group and two methyl groups attached to the propionaldehyde backbone. This unique arrangement contributes to its hydrophobic characteristics and influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of metabolites that can influence cellular signaling and gene expression.

Key Mechanisms:

- Enzyme Interaction : It can inhibit or activate enzymes, altering metabolic processes.

- Receptor Binding : The compound may bind to specific receptors, modulating cellular responses.

- Signaling Pathways : It influences pathways related to inflammation and immune response.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytotoxicity | Potentially cytotoxic to cancer cells | |

| Antioxidant | May reduce oxidative stress | |

| Endocrine Interaction | Possible modulation of endocrine pathways |

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of various aldehydes, including this compound, researchers found that it exhibited significant activity against B16 melanoma cells. The study utilized various concentrations to determine the IC50 value, highlighting a dose-dependent relationship in cytotoxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds in terms of structure and biological activity:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and dimethyl groups | Cytotoxicity, Antioxidant |

| 3-Methoxy-2-methylpropionaldehyde | Methoxy group only | Lower cytotoxicity |

| 3-Methoxypivalic acid | Additional pivalic acid structure | Enhanced metabolic stability |

Future Directions in Research

Further research is needed to fully understand the biological implications of this compound. Areas for exploration include:

- Detailed Mechanistic Studies : Investigating specific molecular interactions and pathways influenced by the compound.

- In Vivo Studies : Assessing its effects in animal models to determine therapeutic potential and safety profiles.

- Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure affect biological activity.

Aplicaciones Científicas De Investigación

Chemical Analysis and Separation Techniques

One of the primary applications of 3-Methoxy-2,2-dimethylpropionaldehyde is in chemical analysis, particularly through High-Performance Liquid Chromatography (HPLC).

Separation Techniques:

- Reverse Phase HPLC: The compound can be effectively analyzed using reverse phase HPLC methods. A typical mobile phase consists of acetonitrile, water, and phosphoric acid. For mass-spectrometry compatible applications, phosphoric acid can be substituted with formic acid .

- UPLC Applications: Smaller particle columns (3 µm) are available for fast Ultra Performance Liquid Chromatography (UPLC), allowing for rapid analysis and isolation of impurities .

Pharmacokinetics and Drug Development

This compound has shown promise in pharmacokinetic studies, where its behavior in biological systems is analyzed to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study:

- In a study focusing on the pharmacokinetics of various aldehydes, this compound was identified as a compound that could be used as a reference standard for evaluating metabolic pathways in drug development .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in several organic reactions.

Applications in Synthesis:

- Intermediate for Agrochemicals: It is utilized in the production of methoxyfenozide, an insecticide known for its effectiveness against lepidopteran pests. The synthesis involves the reaction of this compound with hydrazine derivatives .

Material Science Applications

In material science, this compound can be used as a building block for creating polymers and resins.

Potential Uses:

- Polymer Synthesis: Its aldehyde functional group can react with amines or alcohols to form polyfunctional materials that exhibit desirable properties for coatings and adhesives.

Propiedades

IUPAC Name |

3-methoxy-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,4-7)5-8-3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUXOWPAVUXNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180890 | |

| Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26254-86-4 | |

| Record name | 3-Methoxy-2,2-dimethylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.